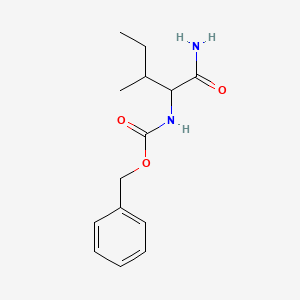
(2-Ethoxyethyl) vinyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxyethyl) vinyl ether is a colorless liquid with a characteristic ether-like odor. It is primarily used as an intermediate in organic synthesis, a component in polymer production, and a constituent in various industrial applications . Its chemical structure consists of a vinyl group attached to an ethoxyethyl chain, making it a versatile compound in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2-Ethoxyethyl) vinyl ether can be synthesized through several methods. One common approach involves the reaction of vinyl chloride with ethylene glycol monomethyl ether under basic conditions . Another method includes the reaction of gaseous acetylene or calcium carbide with alcohols .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure efficiency and high yield. For instance, the IBVE-HCl/SnCl4 initiating system in the presence of THF can be used in a microflow system to produce the compound continuously and efficiently .
Análisis De Reacciones Químicas
Types of Reactions: (2-Ethoxyethyl) vinyl ether undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form poly(vinyl ether) with specific properties.
Addition Reactions: It reacts with alcohols in the presence of catalytic amounts of acids to form mixed acetals.
Oxidation and Reduction: It is chemically active and can react violently with halogens and potent oxidizing agents.
Common Reagents and Conditions:
Catalysts: Acids for addition reactions.
Initiators: IBVE-HCl/SnCl4 for polymerization.
Solvents: THF for microflow synthesis.
Major Products:
Polymers: Poly(vinyl ether) with specific properties.
Mixed Acetals: Formed from addition reactions with alcohols.
Aplicaciones Científicas De Investigación
(2-Ethoxyethyl) vinyl ether has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Ethoxyethyl) vinyl ether primarily involves its ability to undergo polymerization and addition reactions. The vinyl group in its structure allows it to participate in cationic polymerization, where the propagating carbocation is stabilized by nucleophilic interactions . This stabilization is crucial for the formation of well-defined polymers with specific properties.
Comparación Con Compuestos Similares
- 2-Methoxyethyl vinyl ether (MOVE)
- 2-(2-Ethoxy)ethoxyethyl vinyl ether (EOEOVE)
- Ethyl vinyl ether (EVE)
Comparison: (2-Ethoxyethyl) vinyl ether is unique due to its ethoxyethyl chain, which imparts specific properties such as thermosensitivity and bioinertness . Compared to 2-Methoxyethyl vinyl ether, it has a longer ethoxy chain, which can influence its phase separation behavior and polymer properties . Ethyl vinyl ether, on the other hand, has a simpler structure and is more reactive in addition reactions .
Propiedades
Fórmula molecular |
C6H12O2 |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
1-ethenoxy-2-ethoxyethane |
InChI |
InChI=1S/C6H12O2/c1-3-7-5-6-8-4-2/h3H,1,4-6H2,2H3 |
Clave InChI |
HWCLMKDWXUGDKL-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC=C |
Números CAS relacionados |
41581-02-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)


![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)


![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)
![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)


